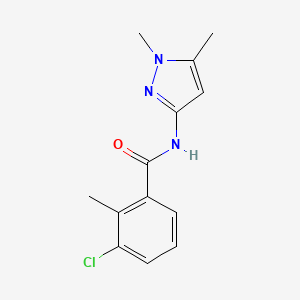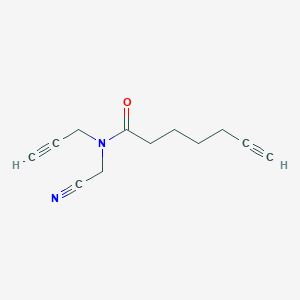![molecular formula C18H21FN2O2 B6625508 [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol](/img/structure/B6625508.png)
[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol, also known as FMMP, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and inflammation. [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been shown to inhibit the activity of protein kinases, which play a critical role in the regulation of cell growth and proliferation. Additionally, [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been shown to modulate the activity of various transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of inflammatory responses. Additionally, [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol is its high potency and selectivity, which makes it a valuable tool for studying the mechanisms of cell growth, proliferation, and inflammation. Additionally, [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for the development of new drugs. However, one of the limitations of [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol is its relatively complex synthesis method, which can be time-consuming and require specialized equipment and expertise.
Future Directions
There are many potential future directions for the study of [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol, including the development of new drugs that target cancer cells and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol and its potential applications in other areas of medicine. Finally, the optimization of the synthesis method for [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol could lead to the development of more efficient and cost-effective methods for producing this compound.
Synthesis Methods
[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol is synthesized through a multistep process that involves the reaction of 3-fluoro-4-morpholin-4-ylbenzaldehyde with benzylamine, followed by reduction with sodium borohydride. The resulting product is then subjected to a final reaction with methanol to yield [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol. This synthesis method has been optimized to ensure high yields and purity of the final product.
Scientific Research Applications
[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders.
properties
IUPAC Name |
[3-[(3-fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-17-11-14(4-5-18(17)21-6-8-23-9-7-21)12-20-16-3-1-2-15(10-16)13-22/h1-5,10-11,20,22H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUXVJBGTQVFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CNC3=CC=CC(=C3)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B6625428.png)
![N-(3-chlorophenyl)-2-[methyl-(4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetamide](/img/structure/B6625436.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)
![Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)

![[1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol](/img/structure/B6625481.png)
![[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol](/img/structure/B6625485.png)

![[4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone](/img/structure/B6625523.png)
![N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide](/img/structure/B6625528.png)
![(4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone](/img/structure/B6625534.png)
![5-chloro-3-fluoro-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyridin-2-amine](/img/structure/B6625538.png)
![3-[2-(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-2-oxoethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6625542.png)
![2-[2-(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B6625557.png)